Butyl nonanoate

Description

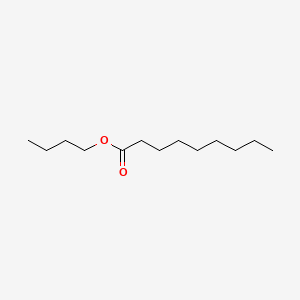

Structure

3D Structure

Properties

IUPAC Name |

butyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-3-5-7-8-9-10-11-13(14)15-12-6-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOLFPCDDMUMIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80198671 | |

| Record name | Butyl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50623-57-9 | |

| Record name | Butyl nonanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50623-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl nonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050623579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl nonan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80198671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl nonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL NONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX9F28J2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Butyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of butyl nonanoate (B1231133), a fatty acid ester with applications in the flavor, fragrance, and potentially, the pharmaceutical and biofuel industries. This document outlines its key physical and chemical characteristics, detailed experimental protocols for their determination, and structural elucidation methodologies.

General and Chemical Properties

Butyl nonanoate, also known as butyl pelargonate, is the ester formed from the condensation of nonanoic acid and n-butanol. It is a colorless liquid recognized for its characteristic fruity and floral aroma.

Table 1: Chemical Identifiers and Formula

| Identifier | Value |

| IUPAC Name | butyl nonanoate[1] |

| Synonyms | Butyl pelargonate, Nonanoic acid, butyl ester[1][2] |

| CAS Number | 50623-57-9[1][2][3] |

| Molecular Formula | C₁₃H₂₆O₂[1][2][3][4] |

| Molecular Weight | 214.34 g/mol [1][3][4] |

| SMILES | CCCCCCCCC(=O)OCCCC[1] |

| InChIKey | DOLFPCDDMUMIMR-UHFFFAOYSA-N[1][2][3] |

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of butyl nonanoate. These values are critical for its application in various scientific and industrial fields, providing insights into its behavior under different conditions.

Table 2: Thermodynamic and Physical Properties

| Property | Value | Conditions |

| Melting Point | -38.0 °C[3][5] | 760.00 mm Hg |

| Boiling Point | 270.0 °C[5] | 760.00 mm Hg |

| 258.6 °C[6][7] | 760.00 mm Hg | |

| 122-124 °C[3] | Not Specified | |

| Density | 0.849 to 0.855 g/cm³[5] | @ 25.00 °C |

| 0.869 g/cm³[6][7] | Not Specified | |

| 0.864 g/cm³[3] | Not Specified | |

| Refractive Index | 1.423 to 1.429[5] | @ 20.00 °C |

| 1.432[7] | Not Specified | |

| Flash Point | 109.44 °C (229.0 °F)[5] | TCC |

| 109.6 °C[6][7] | Not Specified | |

| Vapor Pressure | 0.0214 mmHg[5] | @ 25.00 °C |

| logP (o/w) | 5.371 (estimated)[5] | Not Specified |

Table 3: Solubility Data

| Solvent | Solubility | Conditions |

| Water | 1.130 mg/L (estimated)[5] | @ 25 °C |

| Alcohol | Soluble[5] | Not Specified |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the key physicochemical properties of butyl nonanoate. These protocols are based on standard analytical techniques and can be adapted for quality control and research purposes.

Purity Determination by Gas Chromatography (GC)

This method is used to determine the purity of butyl nonanoate and to identify and quantify any impurities. The protocol is based on standard methods for acetate (B1210297) esters, such as ASTM D3545, adapted for a nonanoate ester.[8]

Objective: To quantify the percentage of butyl nonanoate in a sample.

Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

-

Capillary Column: A nonpolar column (e.g., DB-1 or equivalent), 30m length, 0.25mm ID, 0.25µm film thickness.

-

Injector: Split/splitless injector.

-

Carrier Gas: High-purity nitrogen or helium.

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the butyl nonanoate sample in a high-purity solvent such as hexane (B92381) or dichloromethane.

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 280 °C.

-

Set the oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.

-

Set the carrier gas flow rate to 1 mL/min.

-

Set the split ratio to 50:1.

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to butyl nonanoate based on its retention time, confirmed by running a pure standard.

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the percent purity by dividing the area of the butyl nonanoate peak by the total area of all peaks (excluding the solvent peak) and multiplying by 100.[9]

-

Density Determination

The density of butyl nonanoate can be accurately measured using a digital density meter or a pycnometer, following principles outlined in ASTM D4052 or ASTM D1475.[7][10]

Objective: To determine the mass per unit volume of butyl nonanoate.

Instrumentation:

-

Digital Density Meter or a calibrated pycnometer (specific gravity bottle).

-

Thermostatic water bath capable of maintaining ±0.05 °C.

-

Analytical balance, accurate to ±0.1 mg.

Procedure (using a pycnometer):

-

Calibration: Clean and dry the pycnometer thoroughly. Weigh the empty pycnometer. Fill it with deionized water of a known temperature (e.g., 25.0 °C) and weigh it again. The volume of the pycnometer can be calculated from the mass and known density of water at that temperature.

-

Sample Measurement: Empty and dry the pycnometer. Fill it with the butyl nonanoate sample, ensuring no air bubbles are present.

-

Equilibration: Place the filled pycnometer in the thermostatic water bath at the desired temperature (e.g., 25.0 °C) for at least 30 minutes to allow the liquid to reach thermal equilibrium.

-

Weighing: Remove the pycnometer from the bath, carefully wipe it dry, and weigh it on the analytical balance.

-

Calculation: The density is calculated by dividing the mass of the butyl nonanoate sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Refractive Index Measurement

The refractive index is a fundamental physical property that is useful for identification and quality assessment. An Abbe refractometer is commonly used for this measurement.

Objective: To measure the refractive index of butyl nonanoate at a specified temperature and wavelength.

Instrumentation:

-

Abbe refractometer with a monochromatic light source (e.g., sodium D-line, 589 nm).

-

Circulating water bath to control the prism temperature.

Procedure:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Temperature Control: Set the circulating water bath to the desired temperature (e.g., 20.0 °C) and allow the refractometer prisms to equilibrate.

-

Sample Application: Place a few drops of the butyl nonanoate sample onto the surface of the lower prism.

-

Measurement: Close the prisms and allow a few minutes for the sample to reach the prism temperature. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index directly from the instrument's scale. Repeat the measurement for consistency.

Boiling Point Determination

The boiling point can be determined by distillation or using the Thiele tube method for smaller sample volumes.[11][12]

Objective: To determine the temperature at which butyl nonanoate's vapor pressure equals the atmospheric pressure.

Instrumentation (Thiele Tube Method):

-

Thiele tube.

-

High-boiling point mineral oil.

-

Thermometer (calibrated).

-

Small test tube (Durham tube).

-

Capillary tube (sealed at one end).

Procedure:

-

Setup: Attach the small test tube containing about 0.5 mL of butyl nonanoate to the thermometer with a rubber band.

-

Capillary Tube: Place the capillary tube (sealed end up) into the test tube with the sample.

-

Heating: Place the assembly in the Thiele tube filled with mineral oil. Heat the side arm of the Thiele tube gently with a Bunsen burner.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Determination: Stop heating when a continuous stream of bubbles is observed. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[11]

-

Pressure Correction: Record the atmospheric pressure and correct the observed boiling point to standard pressure if necessary.

Structural Confirmation by Spectroscopy

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. For butyl nonanoate, the spectrum will show characteristic absorption bands.[13][14]

-

C=O Stretch (Ester): A strong, sharp peak around 1735-1750 cm⁻¹.[13]

-

C-O Stretch (Ester): A strong peak in the 1300-1000 cm⁻¹ region.[13][15]

-

C-H Stretch (Alkyl): Peaks just below 3000 cm⁻¹.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the butyl and nonanoate portions of the molecule. Protons on the carbon adjacent to the ester oxygen (-OCH₂-) will appear downfield (around 4.1 ppm), while protons on the carbon alpha to the carbonyl group (-CH₂-C=O) will be around 2.3 ppm.[2][15]

-

¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon around 170-180 ppm.[16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a butyl nonanoate sample.

References

- 1. store.astm.org [store.astm.org]

- 2. benchchem.com [benchchem.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. store.astm.org [store.astm.org]

- 5. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. matestlabs.com [matestlabs.com]

- 8. store.astm.org [store.astm.org]

- 9. youtube.com [youtube.com]

- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. rockymountainlabs.com [rockymountainlabs.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

Butyl nonanoate chemical structure and formula.

An In-depth Technical Guide to Butyl Nonanoate (B1231133)

Introduction

Butyl nonanoate (CAS No. 50623-57-9), also known as butyl pelargonate or nonanoic acid, butyl ester, is an aliphatic ester. It is formed from the esterification of nonanoic acid and butanol.[1] Characterized by a pleasant, fruity odor, it is utilized as a flavoring and fragrance agent in various consumer products.[1][2] Beyond its sensory applications, butyl nonanoate serves as a solvent and a reagent in organic synthesis.[1][2] Recent research has also explored its potential as a biofuel component.[2] This document provides a detailed overview of its chemical structure, properties, and a comprehensive experimental protocol for its synthesis via Fischer esterification.

Chemical Identity and Structure

Butyl nonanoate is a straight-chain fatty acid ester. Its structure consists of a nine-carbon carboxylic acid (nonanoic acid) backbone linked to a four-carbon butyl group via an ester bond.

-

IUPAC Name: butyl nonanoate[5]

Physicochemical Properties

The key quantitative properties of butyl nonanoate are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 214.34 g/mol | [1][3][5] |

| Boiling Point | 122-124 °C | [3] |

| ~240 °C | [1] | |

| Melting Point | -38 °C | [3][4] |

| Density | 0.864 - 0.87 g/cm³ | [1][3] |

| Flash Point | 109.4 - 110 °C | [2][4] |

| Vapor Pressure | 0.02 mmHg @ 25 °C | [4] |

| Refractive Index | 1.423 - 1.429 @ 20 °C | [7] |

| Solubility | Low solubility in water | [2] |

Synthesis via Fischer Esterification

The most common and industrially significant method for synthesizing butyl nonanoate is the Fischer-Speier esterification.[1] This acid-catalyzed reaction involves the condensation of a carboxylic acid (nonanoic acid) with an alcohol (n-butanol). The reaction is reversible and exists in an equilibrium with the starting materials and products (ester and water).[8][9]

General Reaction

Nonanoic Acid + n-Butanol ⇌ Butyl Nonanoate + Water

Experimental Protocol

This protocol details a typical laboratory-scale synthesis of butyl nonanoate using an acid catalyst. To drive the reaction toward the product, an excess of one reactant (typically the less expensive alcohol) is used, and the water byproduct is removed as it forms.[8][9][10]

Reagents and Materials:

-

Nonanoic acid

-

n-Butanol (in excess, can also serve as the solvent)

-

Acid catalyst (e.g., concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH))[2][9]

-

Toluene (for azeotropic removal of water, optional)

-

Round-bottom flask

-

Reflux condenser

-

Dean-Stark apparatus (if using azeotropic removal)[10]

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous drying agent (e.g., sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄))

-

Rotary evaporator

-

Distillation apparatus for purification

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, reflux condenser, and heating mantle. If using azeotropic water removal, insert a Dean-Stark trap between the flask and condenser and fill the trap with toluene.

-

Charging Reactants: To the flask, add nonanoic acid and an excess of n-butanol (e.g., 2-3 molar equivalents).

-

Catalyst Addition: Slowly and carefully add the acid catalyst to the reaction mixture (e.g., 1-2% of the carboxylic acid weight).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap or by analytical methods like TLC or GC. The reaction is typically refluxed for several hours until the theoretical amount of water is collected or the reaction reaches completion.[10]

-

Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel. If n-butanol was used as the solvent, it can be partially removed under reduced pressure first. Dilute the mixture with an organic solvent like ethyl acetate.

-

Washing: Wash the organic phase sequentially with:

-

Drying: Dry the washed organic phase over an anhydrous drying agent like Na₂SO₄, then filter to remove the solid.[10]

-

Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude butyl nonanoate can be purified by vacuum distillation to yield the final high-purity product.[1]

Synthesis Workflow Diagram

The following diagram illustrates the logical workflow for the synthesis and purification of butyl nonanoate as described in the experimental protocol.

References

- 1. Buy Butyl nonanoate (EVT-370132) | 50623-57-9 [evitachem.com]

- 2. Butyl Nonanoate|CAS 50623-57-9|Research Chemical [benchchem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. Butyl nonanoate | C13H26O2 | CID 39742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. butyl nonanoate, 50623-57-9 [thegoodscentscompany.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]

An In-depth Technical Guide to Butyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of butyl nonanoate (B1231133), a fatty acid ester with applications ranging from flavor and fragrance to biofuel research. This document details its chemical identity, physicochemical properties, and relevant experimental protocols.

Chemical Identity

IUPAC Name: butyl nonanoate[1][2][3]

Synonyms:

Physicochemical Properties

The following table summarizes the key physicochemical properties of butyl nonanoate.

| Property | Value | Source |

| Molecular Formula | C13H26O2 | [3][5][7] |

| Molecular Weight | 214.34 g/mol | [2][3] |

| Appearance | Colorless clear liquid | [1][8] |

| Boiling Point | 258.6 °C at 760 mmHg | [1] |

| Density | 0.869 g/cm³ | [1] |

| Flash Point | 109.6 °C | [1] |

| Water Solubility | 1.130 mg/L at 25 °C (estimated) | [8] |

| logP (o/w) | 5.371 (estimated) | [8] |

| Refractive Index | 1.42300 to 1.42900 at 20.00 °C | [8] |

| CAS Number | 50623-57-9 | [2][4] |

Experimental Protocols

Butyl nonanoate is commonly synthesized through the Fischer esterification of nonanoic acid and n-butanol, typically in the presence of an acid catalyst.

Materials:

-

Nonanoic acid

-

n-Butanol (an excess is generally used to shift the equilibrium)

-

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Solvent (e.g., benzene, toluene) to facilitate azeotropic removal of water

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottomed flask, combine nonanoic acid, an excess of n-butanol, and a catalytic amount of sulfuric acid.

-

Add a suitable solvent to aid in the azeotropic removal of water.

-

Assemble the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is nearing completion.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and excess n-butanol using a rotary evaporator.

-

Purify the resulting crude butyl nonanoate by fractional distillation under reduced pressure to obtain the pure ester.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the identification and purity assessment of butyl nonanoate.

-

Sample Preparation: Dilute the butyl nonanoate sample in a volatile organic solvent (e.g., hexane, ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z range (e.g., 40-400 amu).

-

Identification: The resulting mass spectrum can be compared with reference spectra in databases like NIST for confirmation.

-

Diagrams

Caption: Fischer esterification of nonanoic acid and n-butanol to form butyl nonanoate.

Caption: General experimental workflow for the synthesis and analysis of butyl nonanoate.

References

- 1. Butyl Nonanoate|CAS 50623-57-9|Research Chemical [benchchem.com]

- 2. Butyl nonanoate | C13H26O2 | CID 39742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Butyl nonanoate (EVT-370132) | 50623-57-9 [evitachem.com]

- 4. Nonanoic acid, butyl ester [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. Nonanoic acid, butyl ester (CAS 50623-57-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. butyl nonanoate, 50623-57-9 [thegoodscentscompany.com]

The Natural Occurrence of Butyl Nonanoate: A Technical Guide for Researchers

Introduction

Butyl nonanoate (B1231133) (C₁₃H₂₆O₂), a fatty acid ester, is a volatile organic compound (VOC) with a characteristic fruity and floral aroma. This technical guide provides an in-depth overview of the natural occurrence of butyl nonanoate and structurally similar esters in plants and insects. It is intended for researchers, scientists, and drug development professionals interested in the chemical ecology, biosynthesis, and potential applications of this and related compounds. This guide details the analytical methodologies for its detection and quantification, presents available quantitative data, and illustrates the relevant biological pathways.

Occurrence in the Animal Kingdom: Insect Semiochemicals

Esters, including butyl nonanoate and its isomers, play crucial roles in insect communication as pheromones and allomones. They can influence behaviors such as mating, aggregation, and host selection.

Quantitative Data

The following tables summarize the quantitative data on the occurrence and activity of butyl nonanoate and the closely related 1-methylbutyl nonanoate in insects.

| Compound | Insect Species | Type of Semiochemical | Method of Detection | Quantitative Data | Reference |

| 1-Methylbutyl nonanoate | Oiketicus kirbyi (Bagworm moth) | Sex Pheromone Component | GC-EAD, GC-MS | Elicited strong antennal response | [1] |

| Butyl nonanoate | Cockroach species | Repellent | Behavioral Bioassay | 40.0% repellency | [2] |

Table 1: Quantitative data on the occurrence and activity of nonanoate esters in insects.

Experimental Protocols

1. Identification of 1-Methylbutyl Nonanoate in Oiketicus kirbyi

The identification of 1-methylbutyl nonanoate as a sex pheromone component in the bagworm moth, Oiketicus kirbyi, involved a combination of gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS).[1]

-

Pheromone Extraction: Pheromone glands were excised from virgin female moths during their calling period (the time of pheromone release). The glands were then extracted in a small volume of a high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to concentrate the volatile compounds.

-

GC-EAD Analysis:

-

Antenna Preparation: The head of a male moth was excised, and the tips of both antennae were clipped. The head was then mounted between two electrodes using a conductive gel. The recording electrode was inserted into the distal end of one antenna, and the reference electrode was placed in the head.[3]

-

Gas Chromatography: The pheromone extract was injected into a gas chromatograph (GC) equipped with a column suitable for separating volatile compounds. The effluent from the GC column was split, with one part directed to a flame ionization detector (FID) and the other to the prepared moth antenna.

-

Data Acquisition: The FID signal, which detects all eluting compounds, and the amplified electroantennogram (EAG) signal from the antenna were recorded simultaneously. Compounds that elicited a significant depolarization in the EAG trace, indicating they were detected by the antenna's olfactory receptors, were marked as biologically active.[3]

-

-

GC-MS Analysis: The same extract was analyzed using a GC-MS system to identify the chemical structures of the EAD-active compounds. The mass spectra of the active peaks were compared with libraries of known compounds and authentic standards for positive identification.

2. Cockroach Repellency Bioassay

The repellency of butyl nonanoate to cockroaches was determined using a choice bioassay.

-

Arena Setup: A test arena was created that offered the cockroaches a choice between a treated and an untreated (control) area. This could involve filter paper halves in a petri dish or two connected chambers.

-

Treatment: One area of the arena was treated with a solution of butyl nonanoate in a suitable solvent (e.g., acetone), while the control area was treated with the solvent alone. The solvent was allowed to evaporate completely.

-

Bioassay: A set number of cockroaches were introduced into the center of the arena. The number of insects in the treated and control areas was recorded at regular intervals over a specific period.

-

Data Analysis: The percentage repellency was calculated based on the distribution of the cockroaches. A significantly lower number of insects in the treated area compared to the control area indicated repellency.

Occurrence in the Plant Kingdom: Floral and Fruity Volatiles

Representative Quantitative Data for a Related Ester in Apple

The following table presents representative data for butyl acetate (B1210297), a structurally similar ester, found in apple volatiles. This data is provided as a proxy to illustrate the typical concentrations of such compounds in fruit.

| Compound | Plant Species | Plant Part | Method of Detection | Concentration Range (µg/kg) | Reference |

| Butyl acetate | Malus domestica (Apple) | Fruit | HS-SPME-GC-MS | Varies significantly by cultivar | [4] |

Table 2: Representative quantitative data for butyl acetate in apple.

Experimental Protocols

1. Analysis of Volatile Esters in Fruits (e.g., Apple, Strawberry)

The standard method for analyzing volatile compounds in fruits is headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation: A known weight of the fruit tissue (e.g., homogenized pulp) is placed in a headspace vial. An internal standard is often added for accurate quantification. The vial is sealed and gently heated to a specific temperature (e.g., 40-60°C) for a defined period to allow volatile compounds to equilibrate in the headspace above the sample.

-

HS-SPME: A solid-phase microextraction (SPME) fiber coated with a specific stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the vial for a set time. The volatile compounds adsorb onto the fiber.

-

GC-MS Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and transferred to the analytical column. The compounds are separated based on their boiling points and polarity. The separated compounds are then detected and identified by a mass spectrometer.

-

Quantification: The concentration of each compound is determined by comparing its peak area to that of the internal standard and a calibration curve generated using authentic standards.[4]

Biological Pathways and Signaling

Biosynthesis of Butyl Nonanoate in Plants

The biosynthesis of esters like butyl nonanoate in plants is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).

-

Substrate Provision: The biosynthesis requires an alcohol (butanol) and an acyl-CoA thioester (nonanoyl-CoA). Butanol can be derived from amino acid or fatty acid metabolism. Nonanoic acid, the precursor to nonanoyl-CoA, can be synthesized from the oxidation of longer-chain fatty acids like oleic acid.

-

Esterification: An AAT enzyme catalyzes the transfer of the nonanoyl group from nonanoyl-CoA to butanol, forming butyl nonanoate and releasing coenzyme A.

Insect Olfactory Signaling Pathway for Ester Pheromones

The detection of ester pheromones in insects initiates a signaling cascade within their olfactory system.

-

Pheromone Binding: Volatile pheromone molecules enter the insect's antenna through pores in the sensilla and bind to olfactory receptors (ORs) located on the dendritic membrane of olfactory receptor neurons (ORNs).[6]

-

Neuronal Activation: This binding event activates the OR, which often functions as a ligand-gated ion channel. This leads to the influx of cations and depolarization of the ORN membrane, generating an action potential.[6]

-

Signal Transduction: The action potential travels along the axon of the ORN to the antennal lobe of the insect's brain. Here, the ORN synapses with projection neurons (PNs) and local interneurons within specific glomeruli.

-

Behavioral Response: The processed olfactory information is then relayed to higher brain centers, such as the mushroom bodies and lateral horn, where it is integrated with other sensory inputs and can trigger a specific behavioral response, such as orientation towards a potential mate.

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. gcead.sourceforge.net [gcead.sourceforge.net]

- 3. benchchem.com [benchchem.com]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Butyl Nonanoate: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Butyl Nonanoate (B1231133), a fatty acid ester. It includes its chemical identifiers, physical and chemical properties, and a summary of relevant experimental protocols for its synthesis and analysis.

Core Chemical Identifiers and Properties

Butyl nonanoate is the ester formed from the condensation of nonanoic acid and butanol. It is recognized for its characteristic fruity aroma and is used in the flavor and fragrance industry.

| Identifier | Value | Source |

| CAS Number | 50623-57-9 | [1][2][3][4] |

| Molecular Formula | C13H26O2 | [1][4][5][6] |

| Molecular Weight | 214.34 g/mol | [1][2][7] |

| IUPAC Name | butyl nonanoate | [1] |

| Synonyms | Butyl pelargonate, Nonanoic acid, butyl ester | [1][4] |

| InChI Key | DOLFPCDDMUMIMR-UHFFFAOYSA-N | [1][4] |

| SMILES | CCCCCCCCC(=O)OCCCC | [1] |

Physicochemical Data

A summary of the key physicochemical properties of butyl nonanoate is presented below. These properties are crucial for its application in various research and industrial settings.

| Property | Value | Conditions | Source |

| Boiling Point | 248.9 °C | at 760 mmHg | [7] |

| Flash Point | 109.44 °C | TCC | [3] |

| Density | 0.867 g/cm³ | [7] | |

| Refractive Index | 1.42300 to 1.42900 | at 20.00 °C | [3] |

| Vapor Pressure | 0.0236 mmHg | at 25°C | [7] |

| Specific Gravity | 0.84900 to 0.85500 | at 25.00 °C | [3] |

Experimental Protocols

Synthesis of Butyl Nonanoate via Fischer Esterification

A standard method for the synthesis of butyl nonanoate is the Fischer esterification of nonanoic acid with butanol, using an acid catalyst.

Materials:

-

Nonanoic acid

-

n-Butanol

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Toluene (for azeotropic removal of water)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask, combine one molar equivalent of nonanoic acid with an excess (typically 1.5 to 2 molar equivalents) of n-butanol.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).

-

Set up the apparatus for reflux with a Dean-Stark trap to azeotropically remove the water formed during the reaction.

-

Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude butyl nonanoate by fractional distillation under reduced pressure.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized butyl nonanoate can be confirmed using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms).

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium, with a constant flow rate.

MS Conditions (Typical):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Procedure:

-

Prepare a dilute solution of the purified butyl nonanoate in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject an appropriate volume of the sample into the GC.

-

Acquire the data.

-

Analyze the resulting chromatogram for the retention time of the main peak and the mass spectrum of this peak. The mass spectrum of butyl nonanoate is expected to show characteristic fragment ions.

Workflow and Process Visualization

The following diagram illustrates the general workflow for the synthesis and purification of butyl nonanoate.

References

- 1. Butyl nonanoate | C13H26O2 | CID 39742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl Nonanoate|CAS 50623-57-9|Research Chemical [benchchem.com]

- 3. butyl nonanoate, 50623-57-9 [thegoodscentscompany.com]

- 4. Nonanoic acid, butyl ester [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Cas 30982-03-7,ISO-BUTYL-NONANOATE | lookchem [lookchem.com]

Solubility Profile of Butyl Nonanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl nonanoate (B1231133) (C₁₃H₂₆O₂), a butyl ester of nonanoic acid, is a colorless liquid with applications in the flavor and fragrance industry and as a potential biofuel.[1] Its utility in various applications, including organic synthesis and potentially in drug delivery systems, necessitates a thorough understanding of its solubility characteristics in different organic solvents. The solubility of a compound is a critical parameter that influences reaction kinetics, purification processes, and formulation development.

This technical guide provides a comprehensive overview of the solubility of butyl nonanoate in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide combines reported qualitative data, estimated values based on structurally similar compounds, and general principles of solubility. Furthermore, detailed experimental protocols for the accurate determination of ester solubility are provided to enable researchers to generate precise data for their specific applications.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. Polarity is determined by the distribution of electron density within a molecule.

-

Butyl Nonanoate: As an ester, butyl nonanoate possesses a moderately polar ester group (-COO-) and a long, nonpolar alkyl chain (a butyl group and a nonanoyl group). This dual character suggests that it will be most soluble in solvents of intermediate polarity and will have good solubility in nonpolar solvents due to the large nonpolar component. Its solubility in highly polar solvents, such as water, is expected to be low.

Solubility Data

The following table summarizes the available solubility data for butyl nonanoate and its structurally similar analogs, ethyl nonanoate and propyl nonanoate. The qualitative descriptors are based on general observations from various sources, and where available, quantitative data is provided with citations. The solubility of butyl nonanoate in many common organic solvents has not been quantitatively reported; therefore, estimations based on the properties of similar esters and solubility principles are included.

| Solvent | Solvent Polarity (Dielectric Constant at 20°C) | Butyl Nonanoate | Ethyl Nonanoate | Propyl Nonanoate |

| Polar Protic Solvents | ||||

| Water | 80.1 | Sparingly soluble (est. 1.130 mg/L at 25 °C)[2] | Insoluble[3] | Insoluble[4] |

| Ethanol | 24.55 | Soluble[5] | Miscible[3] | Soluble[4][6] |

| Methanol | 32.7 | Soluble (estimated) | Miscible (in alcohol)[3] | Soluble (in alcohol)[4][6] |

| Polar Aprotic Solvents | ||||

| Acetone | 20.7 | Soluble (estimated) | Soluble (in organic solvents)[7] | Soluble (in organic solvents)[7] |

| Ethyl Acetate | 6.02 | Soluble (estimated) | Soluble (in organic solvents) | Soluble (in organic solvents) |

| Dichloromethane | 9.08 | Soluble (estimated) | Soluble (in organic solvents) | Soluble (in organic solvents) |

| Tetrahydrofuran (THF) | 7.6 | Soluble (estimated) | Soluble (in organic solvents) | Soluble (in organic solvents) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Soluble (estimated) | 100 mg/mL[8] | No data |

| Nonpolar Solvents | ||||

| Hexane | 1.88 | Soluble (estimated) | Soluble (in organic solvents) | Soluble (in organic solvents) |

| Toluene | 2.38 | Soluble (estimated) | Soluble (in organic solvents) | Soluble (in organic solvents) |

| Diethyl Ether | 4.34 | Soluble[5] | Miscible[3] | Soluble (in organic solvents) |

| Chloroform | 4.81 | Soluble (estimated) | Soluble (in organic solvents)[7] | Soluble (in organic solvents)[7] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many research and development activities. The following are detailed methodologies for key experiments to quantify the solubility of a liquid ester like butyl nonanoate in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of butyl nonanoate to a known volume of the desired organic solvent at a constant temperature. The presence of a distinct layer of the ester will indicate that the solution is supersaturated.

-

Equilibration: Agitate the vials in a constant temperature water bath or shaker for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature until the excess butyl nonanoate has completely separated from the solvent phase. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

-

Quantification: Analyze the concentration of butyl nonanoate in the sampled solution using a suitable analytical technique. Gas chromatography (GC) with a flame ionization detector (FID) is a common and accurate method for quantifying esters. A calibration curve should be prepared using standard solutions of butyl nonanoate of known concentrations in the same solvent.

-

Data Analysis: The solubility is expressed as the concentration of butyl nonanoate in the saturated solution (e.g., in g/L, mg/mL, or mol/L).

Gravimetric Method

This method is simpler than the shake-flask method but may be less accurate, especially for highly soluble substances.

Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of butyl nonanoate in the chosen solvent at a specific temperature, as described in the shake-flask method.

-

Sampling: Accurately weigh a known volume of the clear, saturated supernatant in a pre-weighed container.

-

Solvent Evaporation: Carefully evaporate the solvent from the container under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature below the boiling point of butyl nonanoate to avoid its evaporation.

-

Final Weighing: Once the solvent is completely removed, weigh the container with the remaining butyl nonanoate residue.

-

Calculation: The mass of the dissolved butyl nonanoate is the difference between the final and initial weights of the container. The solubility can then be calculated as the mass of the ester per volume or mass of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: A flowchart of the isothermal shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the solubility of butyl nonanoate in various organic solvents. While precise quantitative data remains limited, the provided qualitative information, estimations based on structural analogs, and the detailed experimental protocols will empower researchers, scientists, and drug development professionals to effectively work with this compound. The "like dissolves like" principle serves as a reliable guide for solvent selection, and the outlined experimental methods offer a clear path to generating the specific, high-quality solubility data required for advanced research and formulation development.

References

- 1. Butyl Nonanoate|CAS 50623-57-9|Research Chemical [benchchem.com]

- 2. butyl nonanoate, 50623-57-9 [thegoodscentscompany.com]

- 3. 壬酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Propyl nonanoate | 6513-03-7 | Benchchem [benchchem.com]

- 5. Buy Butyl nonanoate (EVT-370132) | 50623-57-9 [evitachem.com]

- 6. propyl nonanoate, 6513-03-7 [thegoodscentscompany.com]

- 7. lndcollege.co.in [lndcollege.co.in]

- 8. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Vapor Pressure and Boiling Point of Butyl Nonanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure and boiling point of butyl nonanoate (B1231133), a key ester in various industrial and research applications. This document compiles physical property data from various sources, outlines standardized experimental methodologies for their determination, and illustrates the fundamental principles governing these properties.

Physicochemical Data of Butyl Nonanoate

The vapor pressure and boiling point are critical parameters for understanding the volatility and phase behavior of butyl nonanoate. Below is a summary of reported values for these properties. It is important to note that slight variations in reported values can arise from differences in experimental methods and sample purity.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 270.00 °C | @ 760.00 mmHg | [1] |

| ~258.6 °C | Not specified | [2] | |

| 122-124 °C | Not specified | [3] | |

| Vapor Pressure | 0.021400 mmHg | @ 25.00 °C | [1] |

| iso-Butyl Nonanoate | |||

| Boiling Point | 248.9 °C | @ 760 mmHg | [4] |

| Vapor Pressure | 0.0236 mmHg | @ 25°C | [4] |

Experimental Protocols for Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-boiling liquids like butyl nonanoate, several methods are applicable as described in OECD Test Guideline 103.[2][3][5]

1. Ebulliometer Method: An ebulliometer is a specialized apparatus designed for the precise measurement of boiling points.[6][7] The liquid is heated to its boiling point, and the temperature of the vapor-liquid equilibrium is measured. This method is highly accurate and is suitable for pure substances.[6]

Methodology:

-

The substance is placed in the ebulliometer.

-

The liquid is heated, and the temperature is monitored using a calibrated thermometer placed in the vapor phase, shielded from the heating source.

-

The system is allowed to reach a steady state where the temperature of the condensing vapor remains constant.

-

This constant temperature is recorded as the boiling point at the measured atmospheric pressure.

2. Dynamic Method: This method involves measuring the temperature at which the vapor pressure of the substance equals a specific external pressure.[2]

Methodology:

-

The sample is heated in a suitable apparatus, and the pressure is controlled.

-

The temperature at which boiling is observed is recorded at various pressures.

-

A vapor pressure curve is constructed, and the boiling point at standard pressure (760 mmHg or 101.325 kPa) is determined by interpolation or extrapolation.[2]

3. Distillation Method: For practical purposes, the boiling point can be determined during distillation.[8][9][10]

Methodology:

-

The liquid is heated in a distillation flask.

-

The temperature of the vapor that distills is measured with a thermometer placed at the vapor outlet.

-

The temperature at which the liquid steadily distills is recorded as the boiling point.

Determination of Vapor Pressure

Vapor pressure is a measure of a substance's tendency to evaporate. For substances with low volatility, such as butyl nonanoate, several techniques can be employed as detailed in OECD Test Guideline 104.[11][12][13]

1. Static Method: This method involves measuring the pressure of the vapor in equilibrium with the liquid or solid in a closed system at a constant temperature.[14][15][16]

Methodology:

-

A small amount of the substance is introduced into a vacuum-tight container.

-

The sample is degassed to remove any dissolved air.

-

The container is brought to the desired temperature in a thermostatically controlled bath.

-

The pressure exerted by the vapor is measured using a manometer or a pressure transducer once equilibrium is reached.

2. Dynamic Method (Ebulliometry): As mentioned for boiling point determination, an ebulliometer can also be used to measure vapor pressure by determining the boiling temperature at various sub-atmospheric pressures.

3. Isoteniscope Method: The isoteniscope method is a standardized technique (e.g., ASTM D2879) for measuring vapor pressure.[1][17] It is a type of static method where the pressure of the vapor is balanced against a known pressure of an inert gas.[1][18]

Methodology:

-

The sample is placed in the bulb of the isoteniscope, which is connected to a manometer and a pressure/vacuum system.

-

The sample is degassed by boiling at reduced pressure.

-

The isoteniscope is then immersed in a constant temperature bath.

-

The external pressure is adjusted until the level of the liquid in both arms of the U-tube manometer within the isoteniscope is equal, indicating that the vapor pressure of the sample is equal to the applied external pressure.

Fundamental Relationships

The relationship between vapor pressure, temperature, and boiling point is fundamental to understanding the physical behavior of butyl nonanoate. As the temperature of the liquid increases, its vapor pressure also increases. The boiling point is the specific temperature at which the vapor pressure equals the surrounding atmospheric pressure.

References

- 1. ASTM D2879 (Vapor Pressure by Isoteniscope) – SPL [spllabs.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. Measurement Of Vapor Pressure [themasterchemistry.com]

- 5. oecd.org [oecd.org]

- 6. Ebulliometer - Wikipedia [en.wikipedia.org]

- 7. modern-physics.org [modern-physics.org]

- 8. vernier.com [vernier.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. consilab.de [consilab.de]

- 15. calnesis.com [calnesis.com]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Isoteniscope - Wikipedia [en.wikipedia.org]

- 18. tccc.iesl.forth.gr [tccc.iesl.forth.gr]

Butyl Nonanoate: A Comprehensive Safety and Handling Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl nonanoate (B1231133) (CAS No. 50623-57-9), also known as butyl pelargonate, is an aliphatic ester with a characteristic fruity, floral odor. It is utilized as a flavoring agent in the food industry and as a fragrance ingredient.[1] Emerging applications in biofuel research are also being explored.[1] This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological profile of butyl nonanoate to ensure its safe use in research and development settings.

Based on aggregated data from multiple suppliers submitted to the European Chemicals Agency (ECHA), butyl nonanoate does not meet the criteria for hazard classification under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, adherence to good laboratory practices and understanding its physicochemical properties are essential for safe handling.

Physicochemical Properties of Butyl Nonanoate

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling and use. The key properties of butyl nonanoate are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₂₆O₂ | [3] |

| Molecular Weight | 214.34 g/mol | [3] |

| CAS Number | 50623-57-9 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Floral, orange, apricot, rose | [1] |

| Boiling Point | 258.6 °C at 760 mmHg | [1] |

| Melting Point | -38 °C | [4] |

| Flash Point | 109.6 °C (Closed Cup) | [1] |

| Density | 0.869 g/cm³ | [1] |

| Vapor Pressure | 0.0214 mmHg at 25 °C | [5] |

| Solubility | Insoluble in water; soluble in alcohol | [5] |

| logP (Octanol/Water Partition Coefficient) | 5.371 (estimated) | [5] |

Toxicological Data Summary

Toxicological evaluation of butyl nonanoate and related substances indicates a low order of toxicity. As part of the Flavouring Group Evaluation 02 (FGE.02) by the European Food Safety Authority (EFSA), butyl nonanoate was assessed along with other straight-chain aliphatic esters.[5][6] Additionally, the Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of nonanoic acid and its esters, providing valuable read-across data.[7]

| Toxicity Endpoint | Species | Route of Administration | Results | Reference |

| Acute Oral Toxicity | Data not available for butyl nonanoate. For the parent acid (Nonanoic Acid), the LD₅₀ in rats is >3,200 mg/kg. | Oral | Low acute oral toxicity is expected based on data for the parent acid and other esters. | [7] |

| Acute Dermal Toxicity | Rat | Dermal | LD₅₀ > 2,000 mg/kg for Neopentyl Glycol Diisononanoate (a related ester). | [7] |

| Skin Irritation | Rabbit | Dermal | Formulations containing related esters are generally considered non-irritating. Nonanoic acid can be a skin irritant at high concentrations. | [7][8] |

| Eye Irritation | Rabbit | Ocular | Data not available for butyl nonanoate. Nonanoic acid can cause severe eye irritation. | [7] |

| Genotoxicity | Not specified | In vitro | No genotoxic potential was identified for the group of related substances evaluated by EFSA. | [6][9] |

| Reproductive/Developmental Toxicity | Rat | Oral | No reproductive or developmental toxicity was observed for related esters in animal studies. | [7] |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of flavoring agents are established by regulatory bodies to ensure data consistency and reliability. The methodologies summarized below are representative of the studies evaluated by EFSA and CIR for substances structurally related to butyl nonanoate.

Acute Oral Toxicity Protocol (Based on OECD Guideline 401)

-

Test Species: Typically, albino rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant females.

-

Procedure: A single dose of the test substance is administered by gavage to a group of experimental animals. A control group receives the vehicle only. Animals are observed for mortality, signs of toxicity, and behavioral changes over a 14-day period. Body weights are recorded prior to administration and at the end of the observation period. A gross necropsy is performed on all animals at the end of the study.

-

Endpoint: The LD₅₀ (the dose causing mortality in 50% of the test animals) is calculated.

Skin Irritation/Corrosion Protocol (Based on OECD Guideline 404)

-

Test Species: Albino rabbits.

-

Procedure: A small area of the animal's dorsal skin is clipped free of fur. The test substance (0.5 mL for liquids) is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period. After removal of the dressing, the skin is wiped to remove any residual test substance.

-

Observation: The treated skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

-

Endpoint: The substance is classified as an irritant based on the mean scores for erythema and edema.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)

-

Test System: Strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver homogenate). The mixture is incubated, and then plated on a minimal medium lacking the essential amino acid.

-

Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) compared to the negative control. This suggests that the substance is mutagenic.

Handling and Storage Precautions

While butyl nonanoate is not classified as a hazardous substance, prudent laboratory practices should always be followed. The primary physical hazard is its combustibility at elevated temperatures.

Engineering Controls:

-

Work in a well-ventilated area.[10]

-

Use of a chemical fume hood is recommended when heating the substance or when there is a potential for aerosol generation.

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side shields or chemical goggles.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber, should be worn to prevent skin contact.[10] Although brief, incidental contact may not cause irritation, prolonged or repeated exposure should be avoided.

-

Skin and Body Protection: A standard laboratory coat should be worn.

Fire and Explosion Hazards:

-

Butyl nonanoate is a combustible liquid with a flash point of 109.6 °C.

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Use non-sparking tools when handling containers.[7]

-

In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[7]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Keep away from oxidizing agents.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of butyl nonanoate in a laboratory setting.

References

- 1. Butyl Nonanoate|CAS 50623-57-9|Research Chemical [benchchem.com]

- 2. Butyl nonanoate | C13H26O2 | CID 39742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Butyl nonanoate (EVT-370132) | 50623-57-9 [evitachem.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. butyl nonanoate, 50623-57-9 [thegoodscentscompany.com]

- 6. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 7. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 8. Skin irritancy from nonanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 10. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

An In-Depth Toxicological Guide to Butyl Nonanoate for Laboratory Applications

A comprehensive overview of the toxicological profile of butyl nonanoate (B1231133), intended for researchers, scientists, and drug development professionals. This guide synthesizes available data to ensure safe laboratory handling and use.

Due to a lack of extensive direct toxicological testing on butyl nonanoate, this guide incorporates a weight-of-evidence approach, including data from structurally similar compounds (read-across approach), to provide a thorough understanding of its potential hazards. All experimental protocols are based on internationally recognized OECD guidelines.

Acute Toxicity

Acute toxicity data provides information on the adverse effects that may result from a single or short-term exposure to a substance. For butyl nonanoate, the primary routes of exposure in a laboratory setting are oral, dermal, and inhalation.

Quantitative Data on Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | Read-across from similar substances |

| LD50 | Rat/Rabbit | Dermal | > 2000 mg/kg bw | Read-across from similar substances |

| LC50 | Rat | Inhalation | No data available |

LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the tested animal population. LC50 (Lethal Concentration, 50%): The concentration of a substance in the air that is lethal to 50% of the tested animal population.

Experimental Protocol: Acute Oral Toxicity (based on OECD Guideline 401)

The acute oral toxicity of a substance is typically determined using a limit test or a full study with multiple dose groups.

-

Test Animals: Healthy, young adult rats are commonly used.[1] Animals are fasted prior to administration of the test substance.[1]

-

Dosage: For a limit test, a single dose of 2000 mg/kg body weight is administered to a group of animals. If no mortality or significant toxicity is observed, the LD50 is considered to be greater than 2000 mg/kg.

-

Administration: The test substance is administered by gavage using a stomach tube.[1]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[1]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Experimental Workflow for Acute Oral Toxicity Testing

Irritation and Sensitization

These endpoints assess the potential of a substance to cause local inflammatory reactions upon contact with the skin or eyes, and to elicit an allergic response after repeated exposure.

Quantitative Data on Irritation and Sensitization

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Non-irritant | Based on read-across and available SDS |

| Eye Irritation | Rabbit | Non-irritant | Based on read-across and available SDS |

| Skin Sensitization | Mouse | Not expected to be a sensitizer (B1316253) | Based on read-across |

Experimental Protocols

-

Skin Irritation (based on OECD Guideline 404): A single dose of the test substance is applied to a small area of shaved skin on a test animal (typically a rabbit).[2][3] The area is observed for erythema (redness) and edema (swelling) at specified intervals over 14 days.[2] Scores are assigned based on the severity of the reactions.[4][5]

-

Eye Irritation (based on OECD Guideline 405): A single dose of the test substance is applied to the conjunctival sac of one eye of a test animal (typically a rabbit).[6][7] The eye is examined for effects on the cornea, iris, and conjunctiva at specified intervals.[6][8] Scores are assigned based on the severity of the observed lesions.[6][9]

-

Skin Sensitization (Local Lymph Node Assay - LLNA; based on OECD Guideline 429): The test substance is applied to the ears of mice for three consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is measured. A stimulation index (SI) is calculated, and a substance is classified as a sensitizer if the SI is ≥ 3.

Genotoxicity

Genotoxicity tests are used to identify substances that can cause damage to the genetic material of cells.

Summary of Genotoxicity Data

| Assay | Test System | Metabolic Activation | Result | Reference |

| Ames Test (Bacterial Reverse Mutation) | Salmonella typhimurium, Escherichia coli | With and without S9 | No data available | |

| In Vitro Chromosome Aberration | Mammalian cells (e.g., CHO) | With and without S9 | No data available | |

| In Vitro Micronucleus Test | Mammalian cells (e.g., human lymphocytes) | With and without S9 | No data available |

Experimental Protocols

-

Ames Test (based on OECD Guideline 471): Amino-acid requiring strains of S. typhimurium and E. coli are exposed to the test substance with and without a metabolic activation system (S9 mix).[10][11] The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the required amino acid) is counted.[10][11]

-

In Vitro Chromosome Aberration Test (based on OECD Guideline 473): Cultured mammalian cells (e.g., Chinese Hamster Ovary - CHO cells) are exposed to the test substance.[12][13] The cells are then arrested in metaphase and examined for chromosomal abnormalities.[12][14]

-

In Vitro Micronucleus Test (based on OECD Guideline 487): Cultured mammalian cells (e.g., human lymphocytes) are exposed to the test substance.[15][16] The cells are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division.[15][16]

Repeated Dose and Reproductive/Developmental Toxicity

These studies provide information on the effects of long-term exposure and the potential for a substance to interfere with reproduction and development.

Summary of Repeated Dose and Reproductive/Developmental Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| NOAEL (Subchronic) | Rat | Oral | No data available | |

| NOAEL (Reproductive/Developmental) | Rat | Oral | No data available |

NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a substance at which no adverse effects are observed.

Experimental Protocols

-

Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 422): This study provides information on both general systemic toxicity and reproductive/developmental effects. The test substance is administered daily to male and female rats for a set period before mating, during mating, and for females, throughout pregnancy and lactation.[17] Observations include clinical signs, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology for the parent animals.[17] For the offspring, viability, growth, and development are assessed.[17] The NOAEL for systemic, reproductive, and developmental toxicity is determined.

Read-Across Rationale for Butyl Nonanoate

Conclusion

Based on the available information and a read-across approach from structurally similar compounds, butyl nonanoate is expected to have a low order of acute toxicity and is not expected to be a skin or eye irritant or a skin sensitizer. There is currently insufficient data to definitively assess its genotoxic, reproductive, or subchronic toxicity potential. Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical. This guide will be updated as new toxicological data becomes available.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. daikinchemicals.com [daikinchemicals.com]

- 5. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 6. nucro-technics.com [nucro-technics.com]

- 7. oecd.org [oecd.org]

- 8. onesearch.neu.edu [onesearch.neu.edu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. nib.si [nib.si]

- 12. catalog.labcorp.com [catalog.labcorp.com]

- 13. criver.com [criver.com]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. nucro-technics.com [nucro-technics.com]

- 16. criver.com [criver.com]

- 17. oecd.org [oecd.org]

The Potential Role of Butyl Nonanoate as an Insect Semiochemical: A Technical Guide for Researchers

An In-depth Examination of Butyl Nonanoate's Physicochemical Properties, Potential Bioactivity, and the Methodologies for its Investigation as a Semiochemical.

Abstract

Butyl nonanoate (B1231133), a fatty acid ester with the molecular formula C₁₃H₂₆O₂, is a volatile organic compound with a characteristic fruity, floral aroma. While its primary applications are in the flavor and fragrance industries, its structural similarity to known insect semiochemicals suggests a potential, yet largely unexplored, role in insect chemical communication. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the potential of butyl nonanoate as a semiochemical or pheromone. In the absence of direct, extensive research on its specific role in insect behavior, this document extrapolates from the known functions of structurally similar esters and outlines the key experimental protocols and theoretical frameworks necessary for its investigation. This guide covers the physicochemical properties of butyl nonanoate, details established methodologies for evaluating insect electrophysiological and behavioral responses to volatile compounds, and presents generalized signaling pathways for ester perception in insects. All quantitative data from related compounds are summarized for comparative analysis, and key experimental workflows are visualized to facilitate future research in this area.

Introduction to Butyl Nonanoate and Semiochemicals

Chemical communication is a cornerstone of insect behavior, governing critical activities such as mating, aggregation, foraging, and oviposition.[1] These interactions are mediated by semiochemicals, which are broadly classified as pheromones (intraspecific communication) and allelochemicals (interspecific communication). Esters, a diverse class of organic compounds, are frequently identified as components of insect pheromones and as kairomones from host plants.[2]

Butyl nonanoate (also known as butyl pelargonate) is an ester of butanol and nonanoic acid.[3] Its chemical and physical properties, such as its volatility and molecular weight, are consistent with those of many known insect semiochemicals.[4] While The Pherobase, a comprehensive database of semiochemicals, lists butyl nonanoate as a semiochemical for the Aardwolf (Proteles cristatus), its role in the insect world remains largely uninvestigated.[5] However, a structural isomer, 1-methylbutyl nonanoate, has been identified as a key component of the sex pheromone of the bagworm moth, Oiketicus kirbyi, highlighting the potential for esters with a nonanoate moiety to be biologically active in insects.[6] This guide, therefore, serves as a foundational resource for initiating research into the semiochemical properties of butyl nonanoate.

Physicochemical Properties of Butyl Nonanoate

A thorough understanding of the physicochemical properties of a compound is essential when considering its potential as a volatile semiochemical. These properties influence its release into the environment, its dispersal in the air, and its interaction with insect olfactory receptors.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₆O₂ | [7] |

| Molecular Weight | 214.34 g/mol | [7] |

| Appearance | Colorless liquid | [4] |

| Odor | Fruity, floral, orange, apricot, rose | [6][8] |

| Boiling Point | Approximately 240 - 258.6 °C | [6][8] |

| Flash Point | Approximately 109.44 °C | [4] |

| Vapor Pressure | 0.0214 mmHg @ 25 °C | [4] |

| Solubility in Water | Low | [6][8] |

| CAS Number | 50623-57-9 | [7] |

Methodologies for Investigating Semiochemical Activity

The investigation of a novel compound like butyl nonanoate as a potential semiochemical involves a multi-step process, from identifying electrophysiological responses to quantifying behavioral effects. The following are detailed protocols for key experiments.

Electrophysiological Assays

Electrophysiological techniques are invaluable for determining if an insect's olfactory system can detect a specific compound.

EAG measures the summated electrical response of the entire antenna to an odorant stimulus. It is a rapid screening tool to identify compounds that elicit an olfactory response.

Experimental Protocol:

-

Insect Preparation: An adult insect is immobilized, often by chilling. One antenna is carefully excised at the base.

-

Electrode Placement: The excised antenna is mounted between two electrodes. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the basal end. The electrodes are filled with a saline solution (e.g., insect Ringer's solution) to ensure electrical contact.

-

Stimulus Preparation: Butyl nonanoate is diluted in a high-purity solvent (e.g., hexane (B92381) or paraffin (B1166041) oil) to a range of concentrations. A small volume of the solution is applied to a piece of filter paper, which is then inserted into a Pasteur pipette.

-

Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. The tip of the stimulus-containing pipette is inserted into a hole in the main air tube, and a puff of air is delivered through the pipette, carrying the volatile molecules to the antenna.

-

Data Acquisition: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the negative deflection (the EAG response) is measured in millivolts (mV).